molecular formula C18H17FN6 B3008294 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine CAS No. 2380170-48-7

3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine

Cat. No. B3008294
CAS RN: 2380170-48-7
M. Wt: 336.374
InChI Key: YMGPBOHIMOWNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine, also known as FPYDP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is not fully understood. However, it has been shown to target specific enzymes and proteins that are involved in various cellular processes. For example, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair and cell survival. By inhibiting PARP1, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine can induce cell death in cancer cells. 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has also been shown to target the protein alpha-synuclein, which is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine induces cell death by inhibiting PARP1 and other enzymes and proteins involved in cell survival. In neurological disorders, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been shown to reduce the accumulation of toxic proteins such as alpha-synuclein, which can cause neuronal damage and death. 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has also been shown to have anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in various tissues.

Advantages and Limitations for Lab Experiments

3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential lead compound for drug discovery. 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has also shown promising results in various studies, which makes it a good candidate for further research. However, there are also limitations to using 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine in lab experiments. It is a relatively complex compound that requires specialized synthesis methods, which can be time-consuming and expensive. 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine. One potential direction is to study its efficacy and safety in animal models of cancer and neurological disorders. Another direction is to develop new derivatives of 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine with improved pharmacological properties. Additionally, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine can be used as a lead compound for developing new drugs that target specific enzymes and proteins involved in various cellular processes. Overall, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has shown promising results in various studies and has the potential to be a useful tool in scientific research.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine involves the reaction of 3-(3-fluorophenyl)-6-bromo-pyridazine with 4-pyrimidin-4-ylpiperazine in the presence of a palladium catalyst. The reaction takes place in a solvent mixture of dimethylformamide and dichloromethane. The yield of the reaction is approximately 70%, and the purity of the compound is confirmed by high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been studied for its potential applications in scientific research. It has shown promising results in various studies, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. In neuroscience, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been used as a lead compound for developing new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

3-(3-fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6/c19-15-3-1-2-14(12-15)16-4-5-18(23-22-16)25-10-8-24(9-11-25)17-6-7-20-13-21-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGPBOHIMOWNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC(=CC=C3)F)C4=NC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.